molecular formula C16H13N3O B2891124 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 385420-20-2

11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2891124
CAS No.: 385420-20-2
M. Wt: 263.3
InChI Key: CXLWXIIHLCOMLC-UHFFFAOYSA-N
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Description

11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile: is a complex organic compound with a molecular formula of C16H13N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

  • Condensation Reaction: : The initial step involves the condensation of an appropriate benzene derivative with an isoquinoline derivative under acidic conditions.

  • Cyclization: : The resulting intermediate undergoes cyclization to form the benzimidazoisoquinoline core structure.

  • Oxidation: : The compound is then oxidized to introduce the oxo group at the 11th position.

  • Nitrile Formation: : Finally, the nitrile group is introduced at the 6th position through a suitable nitrilation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity, making it a candidate for drug development.

  • Industry: : It can be used in material science for the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile: can be compared with other benzimidazoisoquinolines, such as 11-Oxo-7,8,9,10,10a,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile . While both compounds share a similar core structure, differences in their substituents and functional groups can lead to variations in their chemical properties and biological activities.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.

Properties

IUPAC Name

11-oxo-7,8,9,10-tetrahydro-5H-benzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-9-12-10-5-1-2-6-11(10)16(20)19-14-8-4-3-7-13(14)18-15(12)19/h3-4,7-8,18H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCAPZLGWPWEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3NC4=CC=CC=C4N3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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